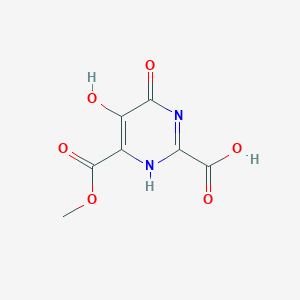

5-hydroxy-6-methoxycarbonyl-4-oxo-1H-pyrimidine-2-carboxylic acid

Description

Compound “5-hydroxy-6-methoxycarbonyl-4-oxo-1H-pyrimidine-2-carboxylic acid” is a chemical substance with significant applications in various fields, including environmental chemistry and industrial processes. It is commonly used as a reagent in analytical chemistry to measure the chemical oxygen demand (COD) of water samples, which is an indicative measure of the amount of oxygen that can be consumed by reactions in a measured solution .

Properties

IUPAC Name |

5-hydroxy-6-methoxycarbonyl-4-oxo-1H-pyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O6/c1-15-7(14)2-3(10)5(11)9-4(8-2)6(12)13/h10H,1H3,(H,12,13)(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGOJNFHYLXMAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=O)N=C(N1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C(C(=O)N=C(N1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “5-hydroxy-6-methoxycarbonyl-4-oxo-1H-pyrimidine-2-carboxylic acid” typically involves the use of strong oxidizing agents under acidic conditions. One common method involves the reaction of potassium dichromate with organic compounds in the presence of sulfuric acid. The reaction conditions are carefully controlled to ensure complete oxidation of the organic substances.

Industrial Production Methods: In industrial settings, the production of compound “5-hydroxy-6-methoxycarbonyl-4-oxo-1H-pyrimidine-2-carboxylic acid” involves large-scale synthesis using similar reaction conditions. The process includes the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The industrial production methods are designed to be efficient and cost-effective, meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions: Compound “5-hydroxy-6-methoxycarbonyl-4-oxo-1H-pyrimidine-2-carboxylic acid” undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium dichromate in the presence of sulfuric acid is commonly used as an oxidizing agent.

Reduction: Reducing agents such as ferrous ammonium sulfate are used to reduce the oxidized form of the compound.

Substitution: Various nucleophiles can be used to substitute specific functional groups in the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of organic compounds with potassium dichromate results in the formation of carbon dioxide, ammonia, and water .

Scientific Research Applications

Compound “5-hydroxy-6-methoxycarbonyl-4-oxo-1H-pyrimidine-2-carboxylic acid” has a wide range of scientific research applications:

Chemistry: It is used as a standard reagent in analytical chemistry for measuring the chemical oxygen demand of water samples.

Biology: It is employed in various biological assays to study the oxidative properties of different substances.

Medicine: Research into the compound’s potential therapeutic applications is ongoing, particularly in the field of oxidative stress and its impact on human health.

Industry: It is used in wastewater treatment processes to monitor and control the levels of organic pollutants.

Mechanism of Action

The mechanism of action of compound “5-hydroxy-6-methoxycarbonyl-4-oxo-1H-pyrimidine-2-carboxylic acid” involves its strong oxidative properties. It acts as an oxidizing agent, facilitating the complete oxidation of organic substances to carbon dioxide, ammonia, and water. The molecular targets include various organic compounds present in the sample, and the pathways involved are primarily redox reactions .

Comparison with Similar Compounds

- Potassium permanganate

- Sodium hypochlorite

- Hydrogen peroxide

Comparison: Compound “5-hydroxy-6-methoxycarbonyl-4-oxo-1H-pyrimidine-2-carboxylic acid” is unique in its ability to provide a precise measure of the chemical oxygen demand in water samples. Unlike potassium permanganate and sodium hypochlorite, which are also strong oxidizing agents, “5-hydroxy-6-methoxycarbonyl-4-oxo-1H-pyrimidine-2-carboxylic acid” is specifically used in COD tests due to its high efficiency and accuracy. Hydrogen peroxide, while also an oxidizing agent, is less commonly used in COD measurements due to its instability and potential for decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.